molecular formula C10H17NO2 B061855 Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate CAS No. 187456-97-9

Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate

Cat. No. B061855
M. Wt: 183.25 g/mol
InChI Key: RLFJNCDNGMFPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate, also known as MPDC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyridine carboxylates and is synthesized through a multi-step process involving the reaction of various reagents.

Mechanism Of Action

The exact mechanism of action of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of acetylcholinesterase, the modulation of dopamine levels, and the inhibition of amyloid-beta aggregation.

Biochemical And Physiological Effects

Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been shown to have several biochemical and physiological effects. It can increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement, emotion, and motivation. Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.

Advantages And Limitations For Lab Experiments

Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess neuroprotective properties. However, one of the limitations of using Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate. One area of research could focus on elucidating the exact mechanism of action of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate and its effects on different neurotransmitter systems. Another area of research could focus on developing new derivatives of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate with improved pharmacological properties. Finally, research could be conducted to investigate the potential therapeutic applications of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate in other diseases such as Huntington's disease and multiple sclerosis.

Synthesis Methods

The synthesis of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate involves the reaction of 2-methyl-3,4-dihydro-2H-pyridin-1-one with propyl chloroformate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methanol and hydrochloric acid to obtain the final product, Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate.

Scientific Research Applications

Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to possess neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been demonstrated to increase the levels of dopamine in the brain, which is a neurotransmitter that is decreased in Parkinson's disease.

properties

CAS RN

187456-97-9

Product Name

Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-3-6-9-7-4-5-8-11(9)10(12)13-2/h5,8-9H,3-4,6-7H2,1-2H3

InChI Key

RLFJNCDNGMFPGA-UHFFFAOYSA-N

SMILES

CCCC1CCC=CN1C(=O)OC

Canonical SMILES

CCCC1CCC=CN1C(=O)OC

Origin of Product

United States

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